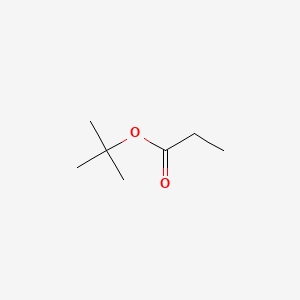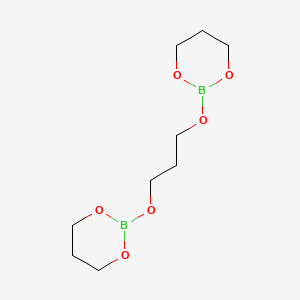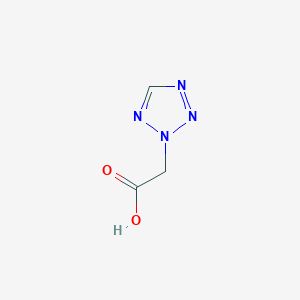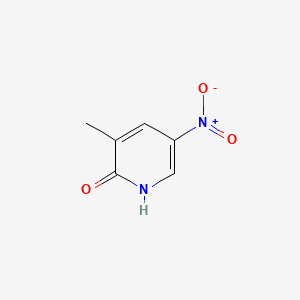
Pentafluoropropionyl chloride
概述
描述
Pentafluoropropionyl chloride is a chemical compound with the molecular formula C₃ClF₅O. It is a colorless liquid with a boiling point of 7-9°C and a density of 1.602 g/mL . This compound is known for its high reactivity and is used in various chemical synthesis processes.
作用机制
Target of Action
Pentafluoropropionyl chloride is a chemical compound with the molecular formula C3ClF5O . It’s primarily used in the field of industrial and scientific research . .
Result of Action
It’s known to be a corrosive substance , suggesting that it could cause tissue damage upon contact.
生化分析
Biochemical Properties
Pentafluoropropionyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through acylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction can alter the activity of enzymes and proteins, affecting their function and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can acylate nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression. The binding interactions of this compound with biomolecules are primarily driven by its electrophilic nature, which allows it to react with nucleophilic groups such as amino and hydroxyl groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and enzyme inhibition. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein and enzyme modification. It can interact with enzymes involved in phase I and phase II metabolic reactions, leading to the formation of modified metabolites. These interactions can affect the overall metabolic flux and alter the levels of key metabolites in the cell. Understanding the metabolic pathways of this compound is essential for predicting its biochemical effects and potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The distribution of this compound within the cell can influence its localization and accumulation, affecting its biochemical activity. Studies have shown that this compound can accumulate in specific cellular compartments, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modify cytoplasmic proteins and enzymes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Pentafluoropropionyl chloride can be synthesized through the photo oxidation of polyfluoroalkyl mono- and di-chloromethanes in the presence of chlorine using light wavelengths greater than 280 nm . Another method involves the reaction of 1,2-epoxyhexafluoropropane with an alkali metallic fluoride supported on active carbon .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical fluorination of the corresponding carboxylic acid or its acid fluoride derivative . This method is advantageous due to its high yield and efficiency.
化学反应分析
Types of Reactions: Pentafluoropropionyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides and with alcohols to form esters.
Hydrolysis: It hydrolyzes in the presence of water to form pentafluoropropionic acid.
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form amides and esters, respectively.
Water: Used in hydrolysis reactions to form the corresponding acid.
Major Products:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Pentafluoropropionic Acid: Formed from hydrolysis reactions.
科学研究应用
Pentafluoropropionyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of perfluoroalkyl-containing compounds.
Biology: It is used in the analysis of gentamicin with liquid chromatographic methods.
Medicine: It is used in the synthesis of pharmaceuticals due to its ability to form stable amides and esters.
Industry: It is used in the production of surfactants and repellents.
相似化合物的比较
Trifluoroacetyl Chloride: Similar in structure but contains three fluorine atoms instead of five.
Perfluoropropionic Acid: The acid form of pentafluoropropionyl chloride.
Pentafluoropropionic Anhydride: Another derivative of pentafluoropropionic acid.
Uniqueness: this compound is unique due to its high reactivity and stability, making it a valuable reagent in various chemical synthesis processes. Its ability to form stable amides and esters with nucleophiles sets it apart from other similar compounds .
属性
IUPAC Name |
2,2,3,3,3-pentafluoropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-1(10)2(5,6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMNLEQWIMKCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059967 | |
| Record name | Perfluoropropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-59-3 | |
| Record name | 2,2,3,3,3-Pentafluoropropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoropropionyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 2,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluoropropionyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3MJ472AQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)





